molecular formula C10H13NO B8812341 6-(Tert-butyl)picolinaldehyde

6-(Tert-butyl)picolinaldehyde

Cat. No.: B8812341
M. Wt: 163.22 g/mol
InChI Key: WEOQORGOLMAVLE-UHFFFAOYSA-N
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Description

6-(Tert-butyl)picolinaldehyde is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

6-tert-butylpyridine-2-carbaldehyde

InChI

InChI=1S/C10H13NO/c1-10(2,3)9-6-4-5-8(7-12)11-9/h4-7H,1-3H3

InChI Key

WEOQORGOLMAVLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=N1)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Diisobutylaluminum hydride (1.02 mol/L toluene solution, 23.5 mL, 24.1 mmol) was added to a solution of 6-tert-butylpyridine-2-carbonitrile obtained (2.57 g, 16.0 mmol) in tetrahydrofuran (20 mL) under a nitrogen atmosphere at −78° C., and the mixture was stirred for 1.5 hr while cooling in ice. To the reaction mixture was added 1 mol/L hydrochloric acid, and the mixture was diluted with ethyl acetate and stirred at room temperature for 45 min. The organic layer was washed with brine and dried over anhydrous magnesium sulfate. The desiccant was filtered off and then the solvent was distilled off under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane only→hexane:ethyl acetate=4:1) to afford the title compound as a yellow oil (1.71 g).
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Synthesis routes and methods II

Procedure details

A solution of DMSO (0.90 mL, 12.7 mmol) in dichloromethane (10 mL) at −78° C. was treated with oxalyl chloride (3.1 mL, 2 M in dichloromethane) dropwise, stirred for an additional 15 minutes at −78° C., treated with a solution of the product from Example 115E (0.88 g, 5.3 mmol) in dichloromethane (14 mL) over 10 minutes, stirred for 20 minutes, treated dropwise with triethylamine (3.6 mL, 26.1 mmol) at −78° C., stirred for 10 minutes, warmed to 0° C., stirred for an additional 10 minutes, quenched with water and partitioned between dichloromethane and water. The organic phase was washed with brine and dried over Na2SO4, filtered and concentrated. The residue was chromatographed on silica gel eluting with 5% ethyl acetate in chloroform to give the title compound (0.77 g, 88% yield).
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10 mL
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14 mL
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3.6 mL
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Yield
88%

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